molecular formula C20H21N3O5S2 B489749 2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692745-97-4

2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B489749
CAS No.: 692745-97-4
M. Wt: 447.5g/mol
InChI Key: DHCDARYGEJQDTF-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2,3-dimethoxy group and a benzo[d]thiazol-2-yl group, which is further substituted with a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the benzamide moiety: The final step involves the coupling of the 2,3-dimethoxybenzoyl chloride with the sulfonylated benzo[d]thiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety, potentially yielding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and benzamide groups suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group, potentially altering its biological activity and chemical reactivity.

    N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Lacks the 2,3-dimethoxy substitution, which may affect its solubility and interaction with biological targets.

Uniqueness

The unique combination of the 2,3-dimethoxy group, the benzo[d]thiazol-2-yl core, and the pyrrolidin-1-ylsulfonyl group in 2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering a unique profile compared to its analogs.

Biological Activity

The compound 2,3-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzamide with a benzo[d]thiazole moiety.
  • Substituents : Two methoxy groups at positions 2 and 3 of the benzene ring, and a pyrrolidin-1-ylsulfonyl group at position 6 of the benzo[d]thiazole.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, particularly targeting pathways like BRAF(V600E) and EGFR, which are critical in many malignancies.
  • Anti-inflammatory Properties : The presence of the sulfonyl group may contribute to anti-inflammatory effects by modulating inflammatory cytokine production.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor activity:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that compounds with similar structures showed cytotoxic effects and induced apoptosis. The combination of these compounds with conventional chemotherapeutics like doxorubicin enhanced their efficacy, suggesting a synergistic effect .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzamide and thiazole rings have been explored to optimize antitumor activity. Compounds with halogen substitutions exhibited heightened potency against cancer cells .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties were assessed through various assays measuring cytokine levels in activated macrophages. Results indicated a reduction in pro-inflammatory cytokines, suggesting that the compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Combination Therapy : A study involving the use of pyrazole derivatives in combination with doxorubicin highlighted that certain structural modifications led to improved outcomes in breast cancer treatment, emphasizing the importance of molecular design in enhancing therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into optimal modifications for increased biological activity .

Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectsReferences
AntitumorBRAF(V600E), EGFRCytotoxicity in MCF-7 and MDA-MB-231
Anti-inflammatoryCytokine modulationDecreased levels of TNF-alpha, IL-6
Synergistic EffectsCombination with doxorubicinEnhanced cytotoxicity

Properties

IUPAC Name

2,3-dimethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-7-5-6-14(18(16)28-2)19(24)22-20-21-15-9-8-13(12-17(15)29-20)30(25,26)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDARYGEJQDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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